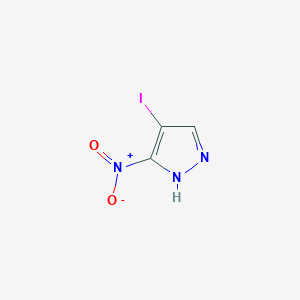

![molecular formula C15H13ClO2S B1352887 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid CAS No. 90212-85-4](/img/structure/B1352887.png)

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, IR, and MS spectroscopy. Unfortunately, the specific molecular structure analysis for “2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid” is not available .Chemical Reactions Analysis

The chemical reactions involving “2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid” are not well-documented .Aplicaciones Científicas De Investigación

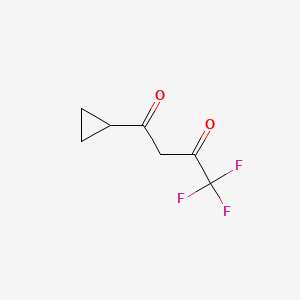

Synthesis and Chemical Transformations

Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids

Research shows that certain acetic acids undergo hydrolytic transformations under specific conditions, leading to the formation of N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids in good yields. This process is essential for synthesizing specific aminoacetic acid derivatives with potential applications in medicinal chemistry (Rudyakova et al., 2006).

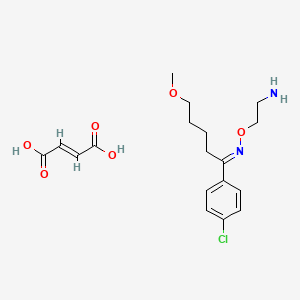

Development of Antibacterial Agents

A study focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides using 4-chlorophenoxyacetic acid as a precursor. The synthesized compounds exhibited significant antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents (Siddiqui et al., 2014).

Chemiluminescence and Optical Properties

- Base-induced Chemiluminescence: Sulfanyl-substituted bicyclic dioxetanes were studied for their base-induced chemiluminescence. These compounds, when decomposed, emit light at specific wavelengths, suggesting their potential use in chemical sensing and light-emitting devices (Watanabe et al., 2010).

Molecular Docking and Cytotoxicity Studies

- Molecular Docking and Cytotoxicity: Research on the synthesis of various N-substituted derivatives has shown their potential as moderate inhibitors of α-chymotrypsin enzyme and their antibacterial activity. Additionally, molecular docking studies help identify active binding sites, correlating with bioactivity data and indicating the compounds' potential in drug development (Siddiqui et al., 2014).

Advanced Oxidation Processes

- Degradation of Environmental Contaminants: A novel study employed advanced oxidation processes for the degradation of 2-4 Dichlorophenoxyacetic acid, a commonly used herbicide. This research is pivotal for environmental protection, showcasing the potential of certain acetic acids in catalyzing degradation processes (Mehralipour & Kermani, 2021).

Heterogeneous Catalysis

- Recyclable Catalysis for Synthesis: Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been utilized as a recyclable catalyst for condensation reactions, highlighting its application in sustainable chemical synthesis and the potential for reuse in industrial processes (Tayebi et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2S/c16-13-8-6-12(7-9-13)15(19-10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVSAFMADFFFAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394113 |

Source

|

| Record name | {[(4-chlorophenyl)(phenyl)methyl]thio}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid | |

CAS RN |

90212-85-4 |

Source

|

| Record name | {[(4-chlorophenyl)(phenyl)methyl]thio}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{(E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B1352804.png)

![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)